3-Bromo-4-chloro-6-methoxy-1H-indazole
Description
3-Bromo-4-chloro-6-methoxy-1H-indazole (CAS: 887569-99-5) is a halogenated indazole derivative with the molecular formula C₈H₆BrClN₂O. Its structure features a bicyclic indazole core substituted at positions 3 (bromine), 4 (chlorine), and 6 (methoxy group). The compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The bromine and chlorine atoms, positioned adjacently, may influence reactivity in cross-coupling reactions, while the methoxy group at position 6 enhances solubility and modulates electronic effects .
Properties
IUPAC Name |
3-bromo-4-chloro-6-methoxy-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O/c1-13-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZXVHCCEWNQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C(=C1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-6-methoxy-1H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-bromo-3-chloroaniline with methoxyacetyl chloride in the presence of a base can lead to the formation of the desired indazole compound. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-6-methoxy-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with a methoxy group can yield 3-Methoxy-4-chloro-6-methoxy-1H-indazole .
Scientific Research Applications
3-Bromo-4-chloro-6-methoxy-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Biology: It serves as a tool compound for studying biological pathways and molecular interactions.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-6-methoxy-1H-indazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 3-bromo-4-chloro-6-methoxy-1H-indazole with three analogous indazole derivatives, focusing on substitution patterns, synthesis, and physicochemical properties.
3-Bromo-6-fluoro-1H-indazole (CAS: 885522-04-3)
- Structure : Substituted at positions 3 (Br) and 6 (F).
- Molecular Formula : C₇H₄BrFN₂.
- Key Differences :
- Lacks the 4-chloro and 6-methoxy groups present in the target compound.
- Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance but increase polarity compared to chlorine and methoxy.
- Reactivity : Fluorine’s poor leaving-group ability limits utility in nucleophilic substitution, unlike bromine or chlorine in the target compound.
- Applications : Primarily used in medicinal chemistry for its metabolic stability .
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine
- Structure : Substituted at positions 7 (Br), 4 (Cl), 1 (CH₃), and 3 (NH₂).
- Synthesis : Prepared via cyclization of 3-bromo-6-chloro-2-fluorobenzonitrile with methylhydrazine at 110°C .
- Key Differences: Bromine at position 7 (vs. 3 in the target) alters regioselectivity in reactions. The 3-amino group enables participation in hydrogen bonding, unlike the bromine at position 3 in the target compound. Mass Spectrometry: MS (m/z) 262.0 [M+H]⁺, reflecting a lower molecular weight (C₈H₇BrClN₃) compared to the target compound .
6-Bromo-4-methoxy-1H-indole-3-carbaldehyde
- Structure : An indole derivative substituted at positions 6 (Br), 4 (OCH₃), and 3 (CHO).
- Molecular Formula: C₁₀H₈BrNO₂.
- Key Differences: Indole core (vs. indazole) lacks the second nitrogen atom, reducing hydrogen-bonding capacity. The 3-carbaldehyde group enables electrophilic reactivity, contrasting with the halogenated positions in the target compound.
Physicochemical and Spectral Properties Comparison
| Property | This compound | 3-Bromo-6-fluoro-1H-indazole | 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine |
|---|---|---|---|
| Molecular Weight | 261.5 g/mol | 215.0 g/mol | 262.0 g/mol |
| Halogen Substitution | 3-Br, 4-Cl | 3-Br, 6-F | 7-Br, 4-Cl |
| Functional Groups | 6-OCH₃ | None | 1-CH₃, 3-NH₂ |
| Key Spectral Data | Not reported | Not reported | 1H-NMR: δ 2.55 (s, CH₃) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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